molecular formula C11H10N4OS B6508208 2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 893994-33-7

2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No. B6508208
CAS RN: 893994-33-7
M. Wt: 246.29 g/mol
InChI Key: IFLHPRIVHOBPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide” is a chemical compound with a complex structure. It contains a pyridazin ring, which is a six-membered heterocyclic compound containing two nitrogen atoms, and a pyridin ring, which is a six-membered heterocyclic compound containing one nitrogen atom .

Mechanism of Action

Target of Action

Related compounds such as 6-(pyridin-2-yl)pyridazin-3(2h)-one and 6-(pyridin-2-yl)pyridazin-3-amine are known, suggesting that this compound may have similar targets

Mode of Action

Related compounds have been shown to be effective in certain reactions . This suggests that “2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide” might interact with its targets in a similar manner, leading to changes in the biological system. More detailed studies are required to understand the exact mode of action.

Biochemical Pathways

Related compounds have been used in the synthesis of pharmacologically active compounds , suggesting that this compound might affect similar biochemical pathways

Result of Action

Related compounds have been shown to have pharmacological activity , suggesting that this compound might have similar effects. More research is needed to understand the specific molecular and cellular effects of this compound’s action.

Action Environment

For instance, the related compound 6-(Pyridin-2-yl)pyridazin-3(2H)-one is stored in a dry, room temperature environment

Biochemical Analysis

Biochemical Properties

2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazide derivatives, leading to the formation of biologically active compounds . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The nature of these interactions can influence the compound’s activity and stability in biochemical reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell function, such as changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . The compound’s structure allows it to fit into the active sites of enzymes, where it can form stable complexes that inhibit or enhance enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in cumulative effects on cells, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or organ toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can influence the compound’s metabolic flux and the levels of metabolites produced. The compound’s metabolism can result in the formation of active or inactive metabolites, which can further affect its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters or binding proteins that facilitate its movement across cell membranes . These interactions can influence the compound’s localization and accumulation in specific tissues or cellular compartments. The distribution of the compound can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity. For example, the compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression.

properties

IUPAC Name

2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c12-10(16)7-17-11-5-4-9(14-15-11)8-3-1-2-6-13-8/h1-6H,7H2,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLHPRIVHOBPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.